N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE
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Overview
Description
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is a complex organic compound that features a benzimidazole moiety linked to a benzamide structure
Mechanism of Action
Target of Action
Similar compounds have been found to exhibit promising activity against bacterial strains such asStaphylococcus aureus .
Mode of Action
It’s worth noting that compounds with similar structures have shown bactericidal activity, indicating they may kill bacteria rather than merely inhibiting their growth .
Pharmacokinetics
An admet calculation showed a favourable pharmacokinetic profile for synthesized compounds of similar structure .
Result of Action
Similar compounds have shown bactericidal activity, indicating that they may lead to the death of bacterial cells .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE typically involves multi-step organic reactions. One common approach is to start with the benzimidazole derivative, which is then reacted with a phenylamine derivative under specific conditions to form the desired product. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize reaction efficiency, reduce waste, and ensure consistent product quality. The use of advanced purification techniques, such as chromatography and crystallization, is also common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols.
Scientific Research Applications
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
4,4’-Difluorobenzophenone: An organic compound with a similar benzophenone structure.
2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.
Uniqueness
N-[2-(1H-1,3-BENZODIAZOL-2-YL)PHENYL]-2-(4-METHYLBENZENESULFONAMIDO)BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its benzimidazole moiety, in particular, is known for its versatility in medicinal chemistry, making this compound a valuable tool for research and development.
Properties
IUPAC Name |
N-[2-(1H-benzimidazol-2-yl)phenyl]-2-[(4-methylphenyl)sulfonylamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H22N4O3S/c1-18-14-16-19(17-15-18)35(33,34)31-23-11-5-3-9-21(23)27(32)30-22-10-4-2-8-20(22)26-28-24-12-6-7-13-25(24)29-26/h2-17,31H,1H3,(H,28,29)(H,30,32) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VKEXRMGXAHLWLJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H22N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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